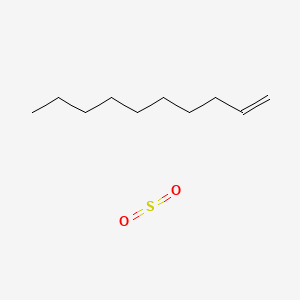

dec-1-ene;sulfur dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dec-1-ene;sulfur dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20.O2S/c1-3-5-7-9-10-8-6-4-2;1-3-2/h3H,1,4-10H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHZVNWRLQPFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C.O=S=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33990-98-6 | |

| Details | Compound: 1-Decene, polymer with sulfur dioxide | |

| Record name | 1-Decene, polymer with sulfur dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33990-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

204.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33990-98-6 | |

| Record name | 1-Decene, polymer with sulfur dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Post Polymerization Modification:this Strategy Involves Chemically Modifying the Poly Dec 1 Ene Sulfone Chain After It Has Been Synthesized. This is a Versatile Approach As It Allows a Single Base Polymer to Be Converted into a Variety of Functional Materials.mit.educommon Techniques, Often Demonstrated on Aromatic Polysulfones but Applicable in Principle to Aliphatic Ones, Include:

Integration of Computational and Data-Driven Approaches for Polysulfone Discovery

The traditional, trial-and-error approach to polymer development is time-consuming and resource-intensive. The integration of computational modeling and data-driven methods is set to revolutionize the discovery and design of new polysulfone materials, including those based on dec-1-ene and sulfur dioxide.

Machine learning (ML) has emerged as a powerful tool for rapidly predicting polymer properties from their chemical structure, significantly accelerating the materials discovery cycle. researchgate.netllnl.gov ML models can be trained on existing datasets to predict a wide range of characteristics, including thermal, mechanical, and transport properties. researchgate.netresearchgate.net A key innovation in this area is the development of novel polymer representations for ML models. Instead of simple descriptors, new methods explicitly encode the periodic, repeating structure of the polymer chain into graph-based representations, leading to state-of-the-art prediction accuracy. llnl.gov

A significant challenge in polymer informatics is the often limited availability of high-quality experimental data. To address this, researchers are employing several advanced strategies:

Transfer Learning: This technique uses a model pre-trained on a large dataset for one property and fine-tunes it to predict a different property for which data is scarce. This approach significantly improves prediction accuracy even with limited training data. arxiv.org

Multimodal Machine Learning: This cutting-edge approach combines different types of data to enhance predictions. For example, a model might integrate molecular structure embeddings with text embeddings from large language models (LLMs) like Llama. arxiv.org This allows the model to leverage the vast amount of chemical knowledge embedded in scientific literature, improving its predictive power, especially in data-scarce environments. arxiv.org

Alongside machine learning, molecular-level simulations provide fundamental insights into material behavior. Molecular dynamics (MD) simulations, for instance, can be used to model the interaction between functionalized polysulfone surfaces and other molecules, such as proteins, providing a nanoscale understanding of properties like biofouling. mdpi.com By combining these predictive ML models with physics-based simulations, researchers can screen vast numbers of potential polymer structures virtually, identifying the most promising candidates for synthesis and experimental validation.

Synthetic Methodologies for Dec 1 Ene Polysulfones

General Principles of Alkene-Sulfur Dioxide Copolymerization

The copolymerization of alkenes with sulfur dioxide is characterized by specific reaction behaviors, often leading to the formation of alternating copolymers. This tendency is attributed to the electronic nature of the comonomers, where the alkene acts as an electron donor and sulfur dioxide as an electron acceptor. tandfonline.comroyalsocietypublishing.org This interaction can lead to the formation of a charge-transfer complex, which plays a significant role in the polymerization mechanism. tandfonline.comroyalsocietypublishing.orgacs.org The polymerization is also governed by a "ceiling temperature," a critical temperature above which polymerization does not occur because the rates of polymerization and depolymerization become equal. google.comroyalsocietypublishing.org For the 1-butene (B85601)/sulfur dioxide system, this ceiling temperature is independent of the initiation method. royalsocietypublishing.org

The formation of poly(dec-1-ene sulfone) is effectively achieved through free-radical polymerization. google.com This process can be initiated by a wide array of conventional radical initiators. google.com The initiation step involves the generation of free radicals from these initiators, which can be accomplished either thermally or through photo-activation in the presence of the dec-1-ene and sulfur dioxide monomer mixture. google.com

A variety of radical initiators have been shown to be effective for alkene-sulfur dioxide copolymerization. These include peroxides, azo compounds, and even oxygen. google.com

Table 1: Examples of Radical Initiators for Alkene-Sulfur Dioxide Polymerization

| Initiator Type | Specific Examples |

|---|---|

| Azo Compounds | Azobisisobutyronitrile |

| Peroxides | t-Butylperoxypivalate, Hydrogen peroxide, Cumene peroxide, Benzoyl peroxide |

| Other | Oxygen, Ozonides, Ascaridole |

Source: google.com

A specific laboratory-scale synthesis of 1-decene (B1663960) polysulfone involves dissolving 1-decene in a solvent like toluene (B28343), cooling the solution, and then introducing sulfur dioxide gas. google.com The polymerization is initiated by adding azobisisobutyronitrile and irradiating the mixture with a mercury lamp for several hours. google.com During the process, additional initiator can be added to sustain the reaction. google.com The reaction is typically conducted at temperatures ranging from 0 to 50°C and can be carried out at atmospheric or higher pressures. google.com The resulting 1-decene polysulfone can have a weight average molecular weight as high as 400,000. google.com

The polymerization is preferably conducted in the liquid phase, and using a solvent such as toluene or xylene can facilitate the reaction. google.com An excess of sulfur dioxide is often used, as it can be easily removed from the final polymer solution by sparging with an inert gas like nitrogen. google.com

The copolymerization of α-olefins, such as dec-1-ene, with sulfur dioxide typically yields alternating copolymers. nih.govnih.gov This strong alternating tendency is a hallmark of radical copolymerizations involving monomers with significantly different electron densities. tandfonline.com In these systems, the alkene serves as an electron-donor monomer while sulfur dioxide acts as a strong electron-acceptor monomer. tandfonline.comroyalsocietypublishing.org

The mechanism often involves the formation of a 1:1 molecular charge-transfer complex (CTC) between the donor alkene and the acceptor sulfur dioxide. royalsocietypublishing.orgresearcher.liferesearchgate.net Evidence for the existence of such complexes has been confirmed by ultraviolet absorption measurements in systems like styrene/sulfur dioxide. royalsocietypublishing.orgresearchgate.net There is ongoing discussion about the precise role of this complex in the propagation step. One proposed mechanism suggests that the propagation proceeds through the addition of the CTC to the growing radical chain. royalsocietypublishing.org Another view is that the free monomers add to the chain end in an alternating fashion due to the high reactivity of a radical chain end toward the monomer of opposite electronic character.

In some highly reactive systems, such as bicycloheptene and sulfur dioxide, the copolymerization can be spontaneous, even at low temperatures, and is believed to proceed via the rearrangement of the initial charge-transfer complex into a biradical, which then propagates rapidly. researcher.life While the specific mechanism for dec-1-ene has not been detailed to this extent, the fundamental principles of charge-transfer interactions are expected to govern its alternating copolymerization with sulfur dioxide. The resulting alternating structure means that the polymer chain consists of repeating units of -[dec-1-ene-SO₂]-. nih.gov

Optimization of Reaction Conditions for Dec-1-ene/Sulfur Dioxide Copolymerization

The copolymerization of dec-1-ene and sulfur dioxide is a complex process influenced by several factors. Optimizing these conditions is key to achieving desired polymer compositions, yields, and properties.

Achieving a 1:1 alternating structure is often a goal in polysulfone synthesis. However, side reactions and differences in monomer reactivity can lead to deviations from this ideal stoichiometry. The yield of the copolymer is also intricately linked to the monomer feed ratio. An excess of one monomer may not necessarily lead to a higher yield and could result in the formation of homopolymers or oligomers, or even inhibit the polymerization process. Therefore, determining the optimal feed ratio is essential for maximizing the yield of the desired alternating copolymer.

| Dec-1-ene:SO₂ Molar Ratio | Expected Polymer Composition (Dec-1-ene:SO₂) | Anticipated Yield | Potential Observations |

|---|---|---|---|

| 2:1 | > 1:1 | Moderate | Potential for unreacted dec-1-ene; possibility of side reactions. |

| 1:1 | ≈ 1:1 | High | Optimal for forming a 1:1 alternating copolymer. |

| 1:2 | < 1:1 | Moderate to Low | Excess SO₂ may act as a reaction inhibitor or lead to chain termination. |

Temperature and pressure are crucial physical parameters that significantly influence the kinetics and thermodynamics of dec-1-ene/sulfur dioxide copolymerization. Polysulfone formation is often characterized by a ceiling temperature, above which the polymerization is thermodynamically unfavorable, and the polymer will depolymerize. wikipedia.org For many aliphatic polysulfones, this ceiling temperature is relatively low.

The reaction temperature affects the rate of initiation, propagation, and termination steps in the radical polymerization process. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions and a broader molecular weight distribution. semanticscholar.org For instance, in the preparation of other polymer solutions, elevated temperatures are used to decrease viscosity and facilitate mixing, but prolonged exposure can lead to degradation. semanticscholar.org

Pressure plays a significant role, particularly when dealing with a gaseous monomer like sulfur dioxide. Increased pressure enhances the concentration of sulfur dioxide in the reaction medium, which can lead to a higher polymerization rate. However, excessively high pressures might have complex effects on the reaction equilibrium and the physical properties of the solvent and monomers. The optimization of both temperature and pressure is therefore a delicate balance to achieve a high yield of a stable polymer with the desired molecular weight.

| Parameter | Effect on Reaction Rate | Effect on Polymer Properties | Considerations |

|---|---|---|---|

| Increasing Temperature | Increases up to a point | May decrease molecular weight and increase polydispersity | Ceiling temperature must not be exceeded to prevent depolymerization. wikipedia.org |

| Decreasing Temperature | Decreases | May increase molecular weight and narrow polydispersity | Reaction may become impractically slow. |

| Increasing Pressure | Generally increases | Can influence monomer incorporation | Important for maintaining SO₂ in the reaction phase. |

| Decreasing Pressure | Generally decreases | May lead to lower SO₂ incorporation | Can affect the overall yield and polymer composition. |

The choice of solvent is critical in the copolymerization of dec-1-ene and sulfur dioxide. The solvent not only facilitates the dissolution of the monomers and the growing polymer chains but can also influence the reaction kinetics and the properties of the final polymer. researchgate.net An ideal solvent should be inert under the reaction conditions, effectively solvate both the nonpolar dec-1-ene and the polar sulfur dioxide, and be easily removable from the final product.

The polarity of the solvent can affect the reactivity of the radical species involved in the polymerization. researchgate.net For instance, in thiol-ene reactions, the solvent has been shown to have a significant impact on hydrogen atom transfer reactions. researchgate.net Similarly, in polysulfone synthesis, the solvent can influence the rate of propagation and chain transfer events. Some studies on other polysulfone systems have utilized solvents like dimethyl sulfoxide (B87167) (DMSO). caltech.edu The use of "green solvents" is also an area of increasing interest to reduce the environmental impact of polymer synthesis. rsc.org

Furthermore, the solvent can play a role in the phase behavior of the polymerization system. In some cases, the polymer may precipitate out of the solution as it is formed, a phenomenon known as precipitation polymerization. This can affect the molecular weight and morphology of the resulting polysulfone.

Novel Synthetic Pathways to Aliphatic Polysulfones

While the direct copolymerization of olefins and sulfur dioxide is a traditional method, concerns over the hazardous nature of SO₂ have driven the development of alternative, "SO₂-free" synthetic routes to aliphatic polysulfones. nih.govchemrxiv.org

A promising "SO₂-free" approach involves the radical homopolymerization of sulfonyl α-olefin monomers. nih.govchemrxiv.org In this method, the sulfone group is pre-installed into the monomer, which then undergoes polymerization. This strategy avoids the direct handling of gaseous sulfur dioxide. nih.govchemrxiv.org

Recent research has demonstrated the successful radical homopolymerization of arylsulfonylated α-olefins to produce polysulfones. nih.gov This process can be enhanced by group transfer radical polymerization (GTRP), which allows for the synthesis of high molecular weight aliphatic polysulfones with controlled sequences. researchgate.netthieme-connect.com The mechanism involves a sulfonyl radical that plays a key role in chain propagation. thieme-connect.com This innovative pathway opens up possibilities for creating polysulfones with novel main-chain structures and functionalities. nih.gov

Inverse vulcanization is another novel technique that can be adapted to synthesize sulfur-rich copolymers. rug.nlwikipedia.org This process typically involves the bulk copolymerization of elemental sulfur with a comonomer containing unsaturated bonds, such as dienes. rsc.org While traditionally used for crosslinked thermosets, this method can be modified to produce linear or branched copolymers.

In the context of dec-1-ene, it could potentially be used as a comonomer with elemental sulfur. The process, pioneered by Chung et al., involves heating elemental sulfur above its floor temperature to induce ring-opening polymerization, forming sulfur radicals that can then react with the alkene. rug.nl This method offers a route to polymers with high sulfur content. rsc.org The properties of the resulting copolymers, such as their thermal stability and refractive index, can be tuned by adjusting the feed ratio of sulfur to the comonomer. wikipedia.org The use of catalysts can also promote the reaction at lower temperatures. rsc.org

This approach is particularly attractive from a sustainability perspective, as it utilizes elemental sulfur, an abundant and low-cost industrial byproduct. rsc.org

Mechanistic Investigations of Dec 1 Ene/sulfur Dioxide Copolymerization

Free Radical Polymerization Mechanisms in Dec-1-ene/Sulfur Dioxide Systems.google.comhacettepe.edu.tracs.orgchemsrc.comroyalsocietypublishing.org

The copolymerization of dec-1-ene and sulfur dioxide predominantly proceeds through a free-radical chain mechanism. hacettepe.edu.trfujifilm.com This process, like other free-radical polymerizations, can be broken down into three key stages: initiation, propagation, and termination. fujifilm.com The reaction is notable for its tendency to form alternating copolymers, where dec-1-ene and sulfur dioxide units are incorporated in a regular 1:1 molar ratio into the polymer chain. google.com

Detailed Analysis of Initiation, Propagation, and Termination Pathways

Propagation: This stage involves the successive addition of monomer units to the growing polymer chain radical. fujifilm.com The propagation step is characterized by a rapid sequence of reactions where the radical end of the chain attacks a monomer molecule, thereby extending the polymer. In the case of dec-1-ene/sulfur dioxide systems, the propagation is believed to involve the addition of a charge-transfer complex between the two monomers to the growing chain.

Termination: The growth of a polymer chain is halted through termination reactions. This can occur through two primary mechanisms: combination (or coupling), where two growing polymer chains react to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. hacettepe.edu.tr The specific termination mechanism can be influenced by the reaction temperature and the structure of the monomers. hacettepe.edu.tr

Role of Charge-Transfer Complexes in Dec-1-ene/Sulfur Dioxide Copolymerization.google.com

A key feature of the copolymerization of electron-donor olefins like dec-1-ene and electron-acceptor monomers like sulfur dioxide is the formation of a charge-transfer complex. researcher.liferesearchgate.net This complex, formed between a dec-1-ene molecule and a sulfur dioxide molecule, is thought to be the actual entity that participates in the propagation step. researcher.life The formation of this complex helps to explain the strong alternating tendency observed in the resulting polysulfone. The complex is more reactive than the individual monomers, leading to a more ordered polymer structure. The existence and role of such complexes have been supported by spectroscopic studies in similar olefin/sulfur dioxide systems. researchgate.net

Stereochemical Control and Regioselectivity in Dec-1-ene Polysulfone Synthesis.chemsrc.comresearchgate.net

The stereochemistry and regioselectivity of the polymerization process determine the three-dimensional arrangement of the atoms and the orientation of the monomer units within the polymer chain, respectively. These structural features can significantly influence the physical and mechanical properties of the resulting poly(dec-1-ene sulfone). acs.orgnih.gov

In the context of dec-1-ene polysulfone, regioselectivity refers to the specific way in which the dec-1-ene and sulfur dioxide monomers add to the growing polymer chain. The formation of head-to-tail linkages is generally favored. Stereochemical control, or tacticity, describes the relative stereochemistry of adjacent chiral centers in the polymer backbone. While detailed studies specifically on the stereochemistry of poly(dec-1-ene sulfone) are not extensively reported, it is an important aspect in polymer synthesis that can be influenced by factors such as the polymerization temperature and the nature of the initiator or catalyst used. acs.org

Kinetic Studies of Dec-1-ene/Sulfur Dioxide Reaction Systems.researchgate.netchinesechemsoc.org

Kinetic studies are crucial for understanding the rates of the various elementary reactions involved in the copolymerization and for optimizing the reaction conditions to achieve desired polymer properties.

| Reaction Parameter | Typical Value/Observation | Reference |

| Reaction Type | Free-Radical Copolymerization | hacettepe.edu.trfujifilm.com |

| Monomer Ratio in Polymer | ~1:1 (alternating) | google.com |

| Key Intermediate | Charge-Transfer Complex | researcher.liferesearchgate.net |

| Thermodynamic Limitation | Ceiling Temperature (Tc) | royalsocietypublishing.org |

| Polymerization Rate Dependence | Proportional to [Initiator]1/2 and [Monomer] | uomustansiriyah.edu.iq |

Elucidation of Reaction Parameters on Polymerization Rate

The rate of the free-radical copolymerization of dec-1-ene and sulfur dioxide to form poly(dec-1-ene sulfone) is highly sensitive to several key reaction parameters. Mechanistic studies, primarily drawing parallels from the extensively researched copolymerization of other lower olefins (like 1-butene (B85601) and styrene) with sulfur dioxide, have identified monomer concentration, temperature, and initiator type and concentration as the principal factors governing the kinetics of this complex reaction. royalsocietypublishing.orgnii.ac.jproyalsocietypublishing.org

Detailed Research Findings

Effect of Monomer Concentration and Ratio

The rate of polysulfone formation is significantly influenced by the concentration of both the olefin (dec-1-ene) and sulfur dioxide. Early kinetic studies on analogous systems, such as 1-butene/SO2, established that the rate of polymerization is proportional to the product of the concentrations of the two monomers. royalsocietypublishing.orgroyalsocietypublishing.org This suggests that the propagation step likely involves the addition of a 1:1 molecular complex of the alkene and sulfur dioxide to the growing polymer chain. royalsocietypublishing.org

Effect of Temperature and the Ceiling Temperature Phenomenon

Temperature is arguably the most critical parameter in the copolymerization of olefins and sulfur dioxide due to the "ceiling temperature" (Tc) phenomenon. royalsocietypublishing.orgnii.ac.jp The ceiling temperature is a critical temperature above which the formation of a long-chain polymer is thermodynamically unfavorable, and thus the net rate of polymerization becomes negligible. royalsocietypublishing.org At temperatures approaching Tc, the reverse of the propagation reaction—known as depropagation—becomes increasingly significant. The polymerization rate can be expressed by an equation that accounts for both propagation and depropagation:

Rate = k_p[M][P·] - k_d[P·]

where k_p is the propagation rate constant, k_d is the depropagation rate constant, [M] is the effective monomer concentration, and [P·] is the concentration of growing polymer radicals.

The ceiling temperature is the point where the rate of propagation equals the rate of depropagation. For the 1-butene/SO2 system, the thermodynamic parameters for polymerization have been determined as ΔH = -20.7 ± 1.4 kcal/mole and ΔS° = -68.2 cal/mole·K, which quantifies the balance between the exothermic propagation and the entropically favored depropagation. royalsocietypublishing.org The polymerization of dec-1-ene and sulfur dioxide must be conducted below its specific ceiling temperature to achieve any significant polymer yield. google.com

Effect of Initiator and Pressure

The reaction is initiated by free radicals, which can be generated through various means, including photochemical initiation (UV light), chemical initiators like benzoyl peroxide and a,a'-azobisisobutyronitrile (AIBN), or using silver nitrate. royalsocietypublishing.orggoogle.com The rate of polymerization is dependent on the initiator concentration. Studies have shown the kinetic order with respect to the initiator is often between 0.5 and 1.0, which suggests that multiple termination mechanisms are at play, complicating a simple kinetic model. royalsocietypublishing.org The molecular weight of the resulting polymer can also be controlled by adjusting the amount of initiator or by using chain transfer agents, such as dodecyl mercaptan. google.com

In contrast to temperature and concentration, the polymerization reaction rate is largely independent of the applied pressure. google.com Syntheses can be carried out effectively at both atmospheric and superatmospheric pressures.

The following data tables illustrate the conceptual relationships between these parameters and the polymerization outcome, based on established principles for olefin-sulfur dioxide systems.

Data Tables

| Reaction Temperature | Relative Propagation Rate | Relative Depropagation Rate | Net Polymerization Rate | Expected Polymer Yield |

|---|---|---|---|---|

| Low (e.g., 0-10°C) | Moderate | Very Low | Moderate | Good |

| Moderate (e.g., 25-40°C) | High | Low | High (Optimal Range) | Excellent |

| Approaching Tc (e.g., >50°C) | Very High | High | Low | Poor |

| At or Above Tc (e.g., >65°C) | Very High | Very High (Equals Propagation) | Effectively Zero | Negligible |

| Monomer Feed Ratio (dec-1-ene:SO₂) | Initiator Concentration | Relative Polymerization Rate | Expected Polymer Yield | Resulting Copolymer Ratio |

|---|---|---|---|---|

| 1:1.2 (Slight excess SO₂) | Low | Moderate | Good | 1:1 google.com |

| 1:1.2 (Slight excess SO₂) | High | High | Excellent | 1:1 google.com |

| 1.2:1 (Slight excess dec-1-ene) | High | High | Good (less efficient SO₂ use) | 1:1 google.com |

| Low Total Monomer Conc. | High | Low | Low | 1:1 researchgate.net |

Theoretical and Computational Chemistry Studies of Dec 1 Ene/sulfur Dioxide Systems

Ab Initio and Density Functional Theory (DFT) Calculations on Reaction Pathways

Ab initio and DFT calculations are foundational in the theoretical investigation of chemical reactions, providing detailed information about the potential energy surface (PES) of a given system. These methods are used to map out the most likely pathways for the reaction between dec-1-ene and sulfur dioxide, identifying reactants, products, intermediates, and the transition states that connect them.

For reactions involving sulfur dioxide and unfunctionalized alkenes, calculations suggest that the direct ene reaction is endergonic. researchgate.net However, the process can be facilitated, for instance by the presence of a Lewis acid like BCl3, which stabilizes the resulting sulfinic acid. researchgate.net DFT methods, such as B3LYP, are often employed to investigate the mechanisms of such reactions. researchgate.net Computational studies on the interaction of SO2 with other reactants, like the hydroxyl radical (OH), have successfully used methods like MP2/aug-cc-pVTZ to map the potential energy surface and identify key stationary points. researchgate.net

A critical aspect of computational analysis is determining the energetics of the reaction, which dictates its feasibility and rate. This involves calculating the energy of each species along the reaction pathway and identifying the energy barriers (activation energies) of the transition states.

The copolymerization of olefins and sulfur dioxide is known to be sensitive to temperature, with a "ceiling temperature" above which the rate of depropagation surpasses the rate of propagation, halting the formation of the polymer. nih.gov Theoretical calculations can precisely model this equilibrium by determining the Gibbs free energies of the propagation and depropagation steps.

Illustrative Data Table: Calculated Energetics for a Hypothetical Alkene/SO₂ Copolymerization Step

This table provides example data representative of what would be calculated for the dec-1-ene/SO₂ system, based on findings for other copolymerization reactions. The values are for illustrative purposes only.

| Step | Species | Method | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Initiation | Initiator Radical + Dec-1-ene | DFT/B3LYP | 0.0 | 5.2 |

| Dec-1-ene Radical Adduct | DFT/B3LYP | -15.8 | - | |

| Propagation 1 | Dec-1-ene Radical + SO₂ | DFT/B3LYP | 0.0 | 2.1 |

| Sulfonyl Radical Adduct | DFT/B3LYP | -10.5 | - | |

| Propagation 2 | Sulfonyl Radical + Dec-1-ene | DFT/B3LYP | 0.0 | 4.8 |

| Growing Polymer Chain | DFT/B3LYP | -16.2 | - |

It is highly probable that the reaction between dec-1-ene and sulfur dioxide also proceeds via the formation of a charge-transfer or van der Waals complex. DFT calculations can optimize the geometry of such a complex and calculate its binding energy. copernicus.orgcopernicus.org Methods like MP2 with large basis sets (e.g., aug-cc-pVDZ) are reliable for studying these noncovalent interactions. acs.org The analysis of these complexes provides insight into the orientation of the molecules prior to the reaction, which influences the stereochemistry of the resulting polymer.

Illustrative Data Table: Interaction Energies for Pre-Reaction Complexes

This table shows representative binding energies for molecular complexes, similar to what would be calculated for the dec-1-ene/SO₂ system. The values are for illustrative purposes only.

| Interacting Molecules | Complex Type | Computational Method | Calculated Binding Energy (kJ/mol) |

| OH + SO₂ | Hydrogen-Bonded | MP2/aug-cc-pVTZ | -7.72 (ZPE corrected) nih.gov |

| Thiophene + N-methylacetamide | N-H···S Hydrogen Bond | MP2/aug-cc-pVDZ | -16.6 acs.org |

| Dec-1-ene + SO₂ (Hypothetical) | Charge-Transfer | ωB97XD/6-311G(2d,p) | -5 to -15 |

Mechanistic Modeling and Simulation of Copolymerization Processes

Building on the fundamental data from DFT calculations, mechanistic modeling and simulation aim to predict the macroscopic behavior of the copolymerization process. This involves developing a kinetic model that includes all relevant elementary reaction steps, such as initiation, propagation, termination, and chain transfer. researchgate.net

Kinetic models for radical polymerization are often expressed as a set of ordinary differential equations (ODEs) that describe the change in concentration of each species over time. researchgate.net By solving these equations, it is possible to simulate the polymer conversion, the number average molecular weight, and the dispersity of the polymer product under various reaction conditions. researchgate.net

For the dec-1-ene/sulfur dioxide system, a detailed kinetic model would account for the alternating nature of the copolymerization. DFT calculations on diene/SO2 systems have shown that some propagation steps can be reversible, which influences the regiospecificity of the final polymer. acs.org Simulations can explore the effects of monomer concentration, initiator concentration, and temperature on the polymerization rate and the properties of the resulting poly(dec-1-ene sulfone).

Computational Prediction of Polysulfone Structures and Resulting Macromolecular Properties

A significant advantage of computational chemistry is its ability to predict the properties of materials before they are synthesized. Once the structure of the poly(dec-1-ene sulfone) repeating unit is established, computational methods can be used to predict the structure and properties of the macromolecule.

Using periodic boundary conditions, DFT can be used to simulate polymer chains and predict their preferred conformations and packing in the solid state. mdpi.com This information is crucial for understanding whether the resulting polymer will be amorphous or crystalline, which in turn affects its mechanical and thermal properties. dss.go.th

Furthermore, Quantitative Structure-Property Relationship (QSPR) models offer a powerful approach to predict a wide range of polymer properties. nih.govresearchgate.net These models establish a statistical correlation between molecular descriptors (calculated from the polymer's structure) and a specific experimental property. For polysulfones and other polymers, QSPR models have been successfully developed to predict properties such as glass transition temperature, thermal decomposition temperature, and dielectric constant. researchgate.netresearchgate.net This allows for the in-silico screening of polymer structures to identify candidates with desired characteristics.

Advanced Characterization Techniques for Dec 1 Ene Polysulfones

Spectroscopic Analysis of Polysulfone Microstructure

Spectroscopic methods are indispensable for elucidating the chemical structure and bonding within the polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chain Architecture and Tacticity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of polymers in solution. scribd.com Both ¹H and ¹³C NMR are employed to confirm the successful polymerization and to analyze the chain architecture of poly(dec-1-ene sulfone).

The ¹H NMR spectrum would provide information on the arrangement of the monomer units. The integration of signals corresponding to the protons on the polymer backbone versus those on the octyl side chain allows for confirmation of the 1:1 alternating structure between the dec-1-ene and sulfur dioxide monomers. Furthermore, the chemical shifts and coupling patterns of the methine and methylene (B1212753) protons in the backbone can offer insights into the regiochemistry (e.g., head-to-tail linkages) and stereochemistry (tacticity) of the polymer chain. scribd.com

¹³C NMR spectroscopy is particularly sensitive to the local environment of each carbon atom, making it an excellent method for studying polymer microstructure. researchgate.net The spectrum would show distinct signals for the carbons in the polymer backbone and the pendant octyl group. The chemical shifts of the backbone carbons are especially sensitive to the stereochemical arrangement of adjacent monomer units, allowing for the quantification of stereosequences (dyads, triads) and the determination of the polymer's tacticity (isotactic, syndiotactic, or atactic). scribd.comresearchgate.net

Table 1: Predicted NMR Chemical Shifts for Poly(dec-1-ene sulfone) in CDCl₃ This table is illustrative, based on known chemical shifts for similar structural motifs. Actual values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |

| a | ¹H | 3.5 - 4.0 | -CH(SO₂)- |

| b | ¹H | 1.8 - 2.2 | -CH₂-(backbone) |

| c | ¹H | 1.2 - 1.6 | -(CH₂)₇- (side chain) |

| d | ¹H | 0.8 - 0.9 | -CH₃ (side chain) |

| e | ¹³C | 60 - 65 | -CH(SO₂)- |

| f | ¹³C | 35 - 40 | -CH₂-(backbone) |

| g | ¹³C | 22 - 32 | -(CH₂)₇- (side chain) |

| h | ¹³C | 14 | -CH₃ (side chain) |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the polymer, confirming its chemical composition. gatewayanalytical.com These two techniques are complementary; FT-IR is sensitive to vibrations of polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. gatewayanalytical.com

For poly(dec-1-ene sulfone), the most characteristic feature in the FT-IR spectrum is the presence of strong absorption bands corresponding to the sulfone group (SO₂). researchgate.net These include the asymmetric and symmetric stretching vibrations, which are typically observed in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. researchgate.netmdpi.com The spectra also display absorption bands associated with the aliphatic hydrocarbon portions of the polymer, such as C-H stretching vibrations from the methylene and methyl groups (2850-3000 cm⁻¹) and C-H bending vibrations (1375-1470 cm⁻¹). mdpi.com

Raman spectroscopy provides similar information but is particularly useful for analyzing the carbon-carbon backbone structure. gatewayanalytical.com It can effectively distinguish between C-C, C=C, and C≡C bonds, confirming the saturated nature of the polymer backbone post-polymerization. gatewayanalytical.com

Table 2: Key Vibrational Bands for Poly(dec-1-ene sulfone) This table is based on characteristic frequencies for sulfone and alkane functional groups.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

| Asymmetric SO₂ Stretch | FT-IR | 1300 - 1350 |

| Symmetric SO₂ Stretch | FT-IR | 1120 - 1160 |

| C-H Aliphatic Stretch | FT-IR, Raman | 2850 - 3000 |

| CH₂ Bending (Scissoring) | FT-IR | ~1465 |

| CH₃ Bending (Asymmetric) | FT-IR | ~1450 |

| CH₃ Bending (Symmetric) | FT-IR | ~1375 |

| C-S Stretch | Raman, FT-IR | 600 - 800 |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of atoms within the top 5-10 nm of a material's surface. wikipedia.orgunimi.it For poly(dec-1-ene sulfone), an XPS survey scan would confirm the presence of carbon (C), oxygen (O), and sulfur (S), and provide their relative atomic concentrations. unimi.it

High-resolution XPS scans of the individual element regions provide more detailed chemical information. wikipedia.org The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different environments, such as C-C/C-H bonds in the alkyl chain and the C-S bond of the backbone. The O 1s spectrum corresponds to the oxygen atoms in the sulfone group. Crucially, the binding energy of the S 2p peak is characteristic of the sulfur oxidation state. For a sulfone group (R-SO₂-R'), the sulfur atom is in a high oxidation state (+4), which gives a characteristic S 2p binding energy that is significantly higher than that of sulfides (R-S-R') or sulfoxides (R-SO-R'). This confirms the integrity of the sulfone group in the polymer structure. utm.my

Table 3: Expected XPS Binding Energies for Poly(dec-1-ene sulfone) Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV. Values are typical and can vary slightly.

| Element | Orbital | Expected Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~284.8 | C-C, C-H (aliphatic) |

| Carbon | C 1s | ~286.0 | C-SO₂ |

| Oxygen | O 1s | ~532.0 | O=S=O |

| Sulfur | S 2p | ~168.0 - 169.0 | R-SO₂-R' (Sulfone) |

Chromatographic and Other Techniques for Polymer Molecular Weight and Distribution Analysis

Understanding the molecular weight and its distribution is fundamental to predicting a polymer's physical and mechanical properties, such as its viscosity, toughness, and glass transition temperature.

Gel Permeation Chromatography (GPC) Applications

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for measuring the molecular weight distribution of polymers. wikipedia.org The method separates polymer chains based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute faster than smaller molecules through a column packed with porous gel.

A GPC analysis of a poly(dec-1-ene sulfone) sample yields a chromatogram from which several key parameters can be determined by calibrating with polymer standards of known molecular weight, such as polystyrene. wikipedia.orglcms.cz These parameters include:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (Đ) or Dispersity: Calculated as the ratio Mₙ/Mₙ, this value indicates the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values signify a broader distribution. chromatographyonline.com

This data is critical for quality control in polymer synthesis and for correlating synthetic conditions with the resulting polymer chain length. chromatographyonline.com

Table 4: Representative GPC Data for a Poly(dec-1-ene sulfone) Sample This data is illustrative of a typical polymer sample.

| Parameter | Symbol | Value | Description |

| Number-Average Molecular Weight | Mₙ | 45,000 g/mol | Statistical average molecular weight |

| Weight-Average Molecular Weight | Mₙ | 81,000 g/mol | Average molecular weight weighted by mass |

| Polydispersity Index | Đ | 1.8 | Indicates the breadth of the molecular weight distribution |

Advanced Morphological and Structural Analysis of Polysulfones

The arrangement of polymer chains in the solid state defines the material's morphology, which in turn governs its macroscopic properties. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are used to investigate this structure.

X-ray Diffraction (XRD) is used to probe the long-range order in the polymer. semanticscholar.org A broad, amorphous halo in the XRD pattern would indicate a largely amorphous structure, which is common for many poly(olefin sulfone)s with bulky side chains that hinder packing. Conversely, the presence of sharp peaks would suggest regions of crystallinity. The degree of crystallinity can be estimated from the relative areas of the crystalline peaks and the amorphous halo.

Scanning Electron Microscopy (SEM) provides high-magnification images of the material's surface topography. researchgate.net For poly(dec-1-ene sulfone), SEM could be used to examine the surface of a molded part, a film, or a membrane, revealing features such as porosity, surface roughness, or the presence of micro-scale domains. researchgate.net

Transmission Electron Microscopy (TEM) allows for the visualization of the internal or bulk morphology of the polymer at the nanoscale. mdpi.com To achieve sufficient contrast, samples may need to be stained with heavy elements or prepared as ultra-thin sections. TEM is particularly powerful for identifying microphase separation, where different parts of the polymer chain (e.g., the polar backbone and the non-polar side chains) segregate into distinct nanodomains. mdpi.comsemanticscholar.org This nanostructure can significantly impact the mechanical and thermal properties of the material. For sulfonated aromatic polysulfones, TEM has been instrumental in visualizing the ion-conducting channels that are crucial for their use in fuel cell membranes. semanticscholar.orgmdpi.com A similar approach could reveal nanoscale ordering in poly(dec-1-ene sulfone).

Thermal Analysis for Dec-1-ene Polysulfone Stability and Transitions

Thermal analysis techniques are critical for evaluating the stability of dec-1-ene polysulfones at elevated temperatures and for identifying key thermal transitions, such as decomposition and glass transition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing vital information about its thermal stability and decomposition profile. For poly(olefin sulfone)s, TGA reveals the temperature at which the polymer begins to degrade.

The thermal decomposition of dec-1-ene polysulfone and similar poly(olefin sulfone)s is understood to be a chain scission process that results in the release of the constituent monomers, dec-1-ene and sulfur dioxide. This process is often referred to as depropagation or unzipping. The temperature at which this decomposition begins is a critical parameter known as the ceiling temperature (Tc). Above this temperature, the polymerization process is thermodynamically unfavorable, and the polymer will revert to its monomers.

The stability of these polymers is influenced by the nature of the olefin. For instance, the thermal stability of poly(olefin sulfone)s tends to decrease as the substitution on the olefin increases. TGA data for a series of poly(olefin sulfone)s show that decomposition temperatures can vary significantly.

Table 1: Decomposition Temperatures of Various Poly(olefin sulfone)s from TGA

| Polymer | Decomposition Temperature (°C) |

| Poly(propylene sulfone) | ~250 |

| Poly(1-butene sulfone) | ~220 |

| Poly(isobutylene sulfone) | ~150 |

| Poly(styrene sulfone) | ~200 |

Note: The specific decomposition temperature for dec-1-ene polysulfone can be inferred to be within a similar range, influenced by its long aliphatic side chain.

Differential Scanning Calorimetry (DSC) is employed to detect thermal transitions in a polymer by measuring the difference in heat flow required to increase the temperature of a sample and a reference. This technique is particularly useful for identifying the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For amorphous polymers like dec-1-ene polysulfone, the glass transition temperature is a key characteristic. The Tg is influenced by factors such as chain flexibility, intermolecular forces, and the size of the side chains. The long, flexible decyl side chain in dec-1-ene polysulfone would be expected to act as an internal plasticizer, potentially lowering the Tg compared to polysulfones with shorter side chains.

DSC thermograms for poly(olefin sulfone)s typically show a distinct step change in the baseline at the glass transition temperature. No melting peak (Tm) is observed, which further confirms the amorphous nature of these polymers as suggested by XRD analysis.

Table 2: Glass Transition Temperatures (Tg) of Various Poly(olefin sulfone)s from DSC

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(1-hexene sulfone) | 97 |

| Poly(1-octene sulfone) | 65 |

| Poly(1-decene sulfone) | 45 |

| Poly(1-dodecene sulfone) | 25 |

The data illustrates a clear trend where the glass transition temperature decreases as the length of the alkyl side chain increases, due to increased chain flexibility.

Structure Function Relationships in Dec 1 Ene Polysulfone Architectures

Influence of Monomer Sequence and Regioregularity on Dec-1-ene Polysulfone Properties

The copolymerization of dec-1-ene and sulfur dioxide typically results in an alternating structure, driven by the reaction mechanism that favors the addition of monomers in a sequential ...-A-B-A-B-... pattern. However, deviations from this perfect alternation and the specific orientation of the dec-1-ene monomer unit (regioregularity) can significantly impact the polymer's properties.

While specific studies on the regioregularity of poly(dec-1-ene sulfone) are not extensively detailed in the reviewed literature, general principles of polymer science indicate that a high degree of regioregularity, where the monomer units are linked in a consistent head-to-tail fashion, leads to more ordered chain packing. This increased order can enhance crystallinity, which in turn affects mechanical properties such as tensile strength and modulus, as well as thermal properties like the melting point. Conversely, a lack of regioregularity (regio-irregularities) introduces defects in the polymer chain, disrupting packing and leading to a more amorphous material with potentially lower strength and melting point, but possibly increased flexibility. rsc.org

The monomer sequence in a polymer chain is a critical determinant of its function. acs.orgpolyacs.org For instance, in other polymer systems, a blocky sequence of monomers can lead to microphase separation and the formation of distinct domains, influencing the material's bulk properties in a way that a random sequence does not. nih.gov In the context of poly(dec-1-ene sulfone), ensuring a strictly alternating sequence is paramount for achieving the desired thermoplastic properties. The introduction of any non-alternating units could disrupt the polymer's structural integrity and performance characteristics. researchgate.net

Impact of Molecular Weight and Distribution on Dec-1-ene Polysulfone Performance

The molecular weight (MW) and molecular weight distribution (polydispersity) are fundamental parameters that profoundly influence the macroscopic properties of poly(dec-1-ene sulfone). Generally, as the molecular weight increases, the mechanical strength, toughness, and thermal stability of the polymer also increase. This is due to the greater number of entanglement points between long polymer chains, which enhances intermolecular forces.

Research on various polysulfones, including aliphatic types, has consistently shown this trend. For example, studies on other polysulfone systems have demonstrated that higher molecular weight leads to improved mechanical properties and is a critical factor for creating robust membranes. researchgate.netresearchgate.net However, there is a trade-off, as very high molecular weight can lead to increased viscosity in the melt or solution, making processing more challenging. iaea.orggoogle.com

The molecular weight distribution also plays a role. A narrow distribution, where polymer chains are of similar length, generally leads to more uniform and predictable properties. In contrast, a broad distribution can affect properties like processing behavior and the ultimate strength of the material. mdpi.com

Table 1: General Influence of Molecular Weight on Polysulfone Properties

| Property | Effect of Increasing Molecular Weight | Rationale |

| Mechanical Strength | Increases | Greater chain entanglement and intermolecular forces. researchgate.net |

| Toughness | Increases | Enhanced ability to absorb energy before fracturing. |

| Glass Transition Temp. (Tg) | Increases (up to a plateau) | Reduced chain mobility due to increased entanglements. google.com |

| Melt/Solution Viscosity | Increases | More significant resistance to flow due to longer chains. iaea.org |

| Solubility | Decreases | Larger molecules are more difficult to solvate. |

This table presents generalized trends observed in polysulfone systems. Specific values for poly(dec-1-ene sulfone) may vary.

Strategies for Enhancing Thermal Stability of Dec-1-ene Polysulfones

Aliphatic polysulfones, including poly(dec-1-ene sulfone), generally exhibit lower thermal stability compared to their aromatic counterparts, with decomposition often initiated by heating. nih.govmdpi.com The typical decomposition temperature for random aliphatic polysulfones is around 200-225°C. google.com However, several strategies can be employed to enhance their thermal resistance, making them suitable for a broader range of applications.

One effective method is the hydrogenation of double bonds within the polymer backbone. nih.gov If the polymerization process leaves any residual unsaturation, these sites can be points of thermal instability. Hydrogenating these double bonds removes these weak points and can significantly improve thermal stability by preventing depolymerization initiation at these sites. nih.govresearchgate.net

Another powerful strategy is crosslinking . By introducing chemical bonds between polymer chains, a network structure is formed. This network restricts the mobility of the polymer chains and requires significantly more energy to break down, thus increasing the thermal stability. google.com Crosslinking can be achieved through various chemical reactions, particularly if the polymer has been functionalized with reactive groups. For instance, if the polysulfone contains unsaturated units, these can be used for crosslinking via reactions like thiol-ene chemistry or epoxidation followed by curing. google.com

Table 2: Strategies for Thermal Stability Enhancement of Aliphatic Polysulfones

| Strategy | Description | Expected Outcome |

| Hydrogenation | Saturation of any carbon-carbon double bonds in the polymer backbone. | Increased decomposition temperature by removing thermally labile sites. nih.gov |

| Crosslinking | Formation of a 3D network by chemically linking polymer chains. | Significantly enhanced thermal and mechanical stability. google.com |

| Copolymerization | Introduction of more thermally stable monomer units into the polymer chain. | Increased overall thermal resistance of the copolymer. rsc.org |

Post-Polymerization Modification and Functionalization of Dec-1-ene Polysulfones

Post-polymerization modification (PPM) is a versatile approach to introduce new functionalities to a pre-existing polymer, thereby altering its properties without changing the main polymer backbone. osti.govresearchgate.net This allows for the creation of a wide range of specialized materials from a single parent polymer.

Thiol-Ene Click Chemistry for Polysulfone Functionalization

Thiol-ene "click" chemistry is a highly efficient and versatile reaction for modifying polymers that contain carbon-carbon double bonds. osti.govresearchgate.net If poly(dec-1-ene sulfone) is synthesized in a way that introduces unsaturation, or if it is copolymerized with a diene, the resulting double bonds serve as reactive handles for functionalization. google.com The reaction involves the addition of a thiol compound across the double bond, typically initiated by UV light or a radical initiator. acs.org

This method allows for the attachment of a wide variety of functional groups, depending on the chosen thiol. For example, hydrophilic groups can be introduced to improve wettability, or bioactive molecules can be attached for biomedical applications. osti.govrsc.org The reaction is known for its high yield, mild conditions, and tolerance to many functional groups, making it an ideal tool for creating tailored polysulfone materials. acs.orgresearchgate.net

Oxidative Modification of Polysulfide Networks to Polysulfones

An alternative route to creating polysulfone architectures involves the synthesis of a polysulfide network first, followed by oxidation. This is a powerful post-polymerization modification technique that can dramatically alter the material's properties. colorado.edu The initial polysulfide network can be formed via methods like thiol-ene polymerization, resulting in a soft, rubbery material. nih.gov

Subsequent oxidation of the sulfide (B99878) (-S-) linkages to sulfone (-SO2-) groups transforms the material. iaea.orgresearchgate.net This oxidation can be achieved using oxidizing agents like hydrogen peroxide. nih.govrsc.org The resulting polysulfone network exhibits significantly enhanced thermal and mechanical properties compared to the parent polysulfide. colorado.edu For example, a soft, rubbery polysulfide can become a hard, glassy polysulfone with a much higher glass transition temperature. nih.gov This method offers a way to create robust, high-performance polysulfone materials from easily processable polysulfide precursors.

This transformation is due to the change in the geometry and polarity of the sulfur center. The sulfone group is more polar and sterically demanding than the sulfide group, leading to stronger intermolecular forces and restricted chain mobility, which translates to improved thermomechanical performance. colorado.edunih.gov

Emerging Applications and Advanced Materials from Dec 1 Ene/sulfur Dioxide Copolymerization

Dec-1-ene Polysulfones in Membrane Science and Technology

The broader class of sulfone polymers is a cornerstone of membrane technology, prized for high strength, hydrolytic stability, and the ability to form porous structures. syensqo.com While aromatic polysulfones are dominant in commercial reverse osmosis, ultrafiltration, and gas separation membranes, specific copolymers involving dec-1-ene are being explored for advanced surface modifications to enhance biocompatibility and performance in medical applications. syensqo.comgoogle.com

While poly(1-decene sulfone) itself is not widely documented as the primary material for large-scale water purification or gas separation membranes, copolymers derived from dec-1-ene are showing significant promise in modifying existing membranes to improve their performance, particularly in biomedical filtration.

A notable area of research is in hemodialysis, where membrane interaction with blood components can lead to fouling and adverse patient reactions. In one study, a clinical-grade polyvinylidene fluoride (B91410) (PVDF) hemodialysis membrane was surface-modified using a zwitterionic polymer synthesized via ring-opening polymerization of poly(maleic anhydride-alt-1-decene). researchgate.net The goal of this modification is to create a highly hydrophilic surface to reduce the adsorption of proteins like fibrinogen and minimize membrane fouling, which can impede permeation and activate biochemical cascades. researchgate.net Molecular docking studies suggest that the sulfone functional groups in some membranes can play a role in protein adsorption. researchgate.net By introducing a dec-1-ene-based copolymer coating, researchers aim to enhance the hemocompatibility of membranes used in life-sustaining treatments like hemodialysis. researchgate.net

Polymer-based materials, including polyolefins and polysulfones, are known to be affected by disinfectants like chlorine in water purification systems, which can degrade the polymer and reduce the material's lifespan. tandfonline.comscirp.org The chemical stability of poly(1-decene sulfone) is a key property, with good resistance to a range of chemicals. lookchem.com This suggests its potential as a component in systems where such exposure is a concern.

Below is a table summarizing the findings of the membrane modification study involving a dec-1-ene copolymer.

| Membrane System | Modification Polymer | Objective | Key Finding | Reference |

| Polyvinylidene fluoride (PVDF) | Zwitterionic polymer from poly(maleic anhydride-alt-1-decene) | Reduce protein fouling and improve biocompatibility for hemodialysis. | Surface modification with the dec-1-ene based copolymer is investigated to enhance hemocompatibility. | researchgate.net |

Dec-1-ene Polysulfones in Energy-Related Technologies

The application of poly(dec-1-ene sulfone) in energy technologies is a nascent field. While the broader class of polysulfones has been investigated for various energy applications, specific research on the dec-1-ene/SO2 copolymer is limited.

Proton exchange membranes (PEMs) are the core component of many fuel cells, responsible for conducting protons while separating fuel and oxidant. mdpi.com The current standard, Nafion, has drawbacks that researchers are trying to overcome with alternative polymers. researchgate.net

Research into polyolefin-based PEMs has focused on using the polyolefin (like polyethylene) as a stable, hydrophobic, and low-cost backbone, onto which proton-conducting polymer side chains are grafted. researchgate.netfigshare.comacs.org For example, studies have shown the synthesis of membranes with a polyethylene (B3416737) backbone and sulfonated poly(arylene ether sulfone) (s-PAES) side chains. figshare.comacs.orgmdpi.com In these materials, the polyolefin provides mechanical strength and controls water swelling, while the attached aromatic s-PAES chains provide the pathways for proton conduction. researchgate.netfigshare.com There is no current research indicating the use of poly(dec-1-ene sulfone) itself as the primary proton-conducting polymer in a fuel cell membrane. Its aliphatic structure is not readily sulfonated to create the necessary acidic sites for proton transport.

Polymers are used in perovskite solar cells and supercapacitors as charge transport layers, additives, or separators. nih.govnih.gov The potential use of poly(olefin sulfone)s in these areas is suggested by a few related studies. For instance, composites of poly(olefin sulfone)s and single-walled carbon nanotubes (SWCNTs) have been developed as sensitive resistive and capacitive dosimeters for γ-rays. nih.gov The principle relies on the radiation-triggered depolymerization of the insulating polymer matrix, which alters the electrical properties of the nanotube network. nih.gov This demonstrates that the material can function in a capacitive device. Furthermore, a research report title has mentioned poly(olefin sulfone)s in the context of electrodes and supercapacitors, though detailed findings are not broadly available. mit.edu

However, there is a lack of specific studies demonstrating the application or advantages of poly(dec-1-ene sulfone) in the fabrication of perovskite solar cells or as a primary separator or binder in supercapacitors. This remains an underexplored area of research.

Dec-1-ene Polysulfones as Components in Composite Materials and Adhesives

The inherent chemical and thermal stability of poly(1-decene sulfone) makes it a valuable component in the formulation of specialty composite materials and adhesives. lookchem.com

Chemical supplier data explicitly identifies poly(1-decene sulfone) as a component in adhesive formulations, where its stability and resistance to environmental factors contribute to strong, durable bonds. lookchem.com It is also noted for use in coatings and sealants, where it provides long-lasting protection due to its resistance to solvents and chemicals. lookchem.com

A more advanced application lies in the creation of stimuli-responsive, or "smart," composites. Researchers have developed disassemblable elastomeric composites by linking poly(olefin sulfone)s and silicones using "click" chemistry. mit.edumit.edu In this system, the poly(olefin sulfone) acts as a rigid component that can be selectively decomposed, or "unzipped," when exposed to a mild base. mit.edu This allows the composite to be broken down into its constituent parts on demand, which is highly advantageous for recycling high-value materials like silicones that are not easily degradable. mit.edumit.edu The mechanical properties of these composites can be tuned by varying the formulation, offering a pathway to recyclable materials with switchable properties.

The physical properties of poly(1-decene sulfone) that make it suitable for these applications are summarized in the table below.

| Property | Value | Significance | Reference |

| Melting Point | 47.2 °C (lit.) | Defines the upper service temperature in some applications and processing conditions. | lookchem.comchemsrc.comchemicalbook.com |

| Density | 0.985 g/mL at 25 °C (lit.) | Standard physical property for formulation calculations. | lookchem.comchemicalbook.com |

| Chemical Stability | Resistant to a broad spectrum of solvents and chemicals. | Key property for use in durable adhesives, coatings, and composites. | lookchem.com |

Biodegradable and Chemically Recyclable Sulfur-Containing Polymers

One of the most significant features of poly(olefin sulfone)s, including poly(dec-1-ene sulfone), is their potential for chemical recycling. This property stems from the nature of the polymerization reaction between an olefin and sulfur dioxide. The reaction is characterized by a "ceiling temperature" (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization. kinampark.com

Poly(olefin sulfone)s have relatively low ceiling temperatures, which means that under certain conditions, the polymer can readily "unzip" and revert to its original liquid monomer (the olefin) and gaseous sulfur dioxide. mdpi.comkinampark.com This triggered depolymerization makes them a prime candidate for chemically recyclable materials, offering a closed-loop strategy to address plastic waste. kinampark.com

The degradation can be initiated by various stimuli:

Heat: Simply heating the polymer above its ceiling temperature can induce depolymerization. mdpi.com

Radiation: Exposure to electron-beam or γ-ray radiation can generate radicals on the polymer chain, initiating the unzipping reaction. researchgate.netmdpi.com

Base: The protons on the carbons adjacent to the sulfonyl group are acidic and can be removed by a base. This triggers a chain reaction that rapidly decomposes the polymer. researchgate.netmit.edu

Light: By incorporating photobase generators (PBGs) into the polymer, it's possible to create materials that depolymerize upon exposure to low-energy UV light. researchgate.netnih.gov

This on-demand disassembly is being leveraged in applications like recyclable composites and removable adhesives. researchgate.netmit.edu This inherent chemical recyclability distinguishes poly(olefin sulfone)s from many common polymers that degrade into unusable products and whose recycling often results in downcycling. kinampark.com

Future Research Trajectories in Dec 1 Ene Polysulfone Chemistry

Development of Green and Sustainable Synthesis Routes for Dec-1-ene Polysulfones

The traditional synthesis of poly(olefin sulfone)s presents environmental and safety challenges, primarily due to the use of hazardous and corrosive liquid sulfur dioxide. nih.govchemrxiv.org Consequently, a significant research thrust is the development of greener and more sustainable manufacturing pathways.

A groundbreaking development is the creation of an "SO₂-free" synthesis route. This approach involves the radical homopolymerization of sulfonyl α-olefin monomers, which circumvents the need for gaseous SO₂. nih.govchemrxiv.orgresearchgate.net This method not only mitigates the handling risks associated with sulfur dioxide but also enables the production of polysulfones with novel, sequence-controlled structures through a unique aryl group migration radical polymerization process. nih.govresearchgate.net

Another key area of sustainable development is the replacement of petroleum-derived feedstocks. Research into bio-based polysulfones, while often focused on aromatic types, sets a precedent for the broader class of polysulfones. Lignin-derived monomers like bisguaiacol F (BGF) are being explored as renewable alternatives to Bisphenol A (BPA), yielding polymers with comparable thermomechanical properties. skysonginnovations.com Furthermore, major chemical manufacturers have introduced biomass-balanced polysulfones. In this certified mass balance approach, fossil fuel feedstocks at the start of the production chain are replaced with renewable resources derived from organic waste, significantly lowering the product carbon footprint (PCF). basf.comspecialchem.com

The choice of solvents is also critical for sustainable synthesis. Conventional solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc) are being phased out due to their toxicity. mdpi.comrsc.org Research has identified viable bio-derived, biodegradable alternatives that can be used in the fabrication of polysulfone materials. mdpi.comnih.gov

| Solvent Name | Type | Key Sustainability Features | Reference(s) |

| Rhodiasolv® PolarClean | Bio-derived | Biodegradable, nonflammable, nonvolatile, excellent toxicological profile. | mdpi.comnih.govresearchgate.net |

| Cyrene™ | Bio-derived | Produced from renewable waste cellulose, non-toxic. | rsc.org |

| N,N′-dimethyl lactamide (B1674226) (DML) | Bio-based | Biodegradable, label-free polar solvent. | rsc.org |

| 2-methyl-tetrahydrofuran (2M-THF) | Bio-sourced | Less toxic than THF, derived from biomass. | mdpi.com |

Advanced Catalyst Design for Enhanced Control over Polymerization

Achieving precise control over the polymerization process is essential for tailoring the final properties of poly(dec-1-ene sulfone). Advanced catalyst design represents a pivotal research frontier for enhancing control over molecular weight, polydispersity, and polymer architecture.

Lewis acids have been identified as effective catalysts in polysulfone synthesis. mdpi.comnih.gov Patents describe processes using a combination of a strong Lewis acid and a metal compound to catalyze the copolymerization of olefins and sulfur dioxide. google.com Specifically, research has shown that boron-containing Lewis acids can significantly influence olefin metathesis reactions, indicating their potential for controlling polymerization pathways involving olefins like dec-1-ene. dtic.mil

While catalyst development specifically for dec-1-ene/SO₂ is emerging, significant progress in other alternating copolymerization systems provides a roadmap for future research. For instance, highly active catalysts have been developed for the copolymerization of CO₂ and epoxides, which, like the dec-1-ene/SO₂ system, involves the combination of two different monomer units into a perfectly alternating chain.

| Catalyst Class | Monomer System | Key Achievements | Reference(s) |

| β-diiminate zinc complexes | CO₂ / Propylene Oxide | High activity, living polymerization, narrow polydispersities (~1.1). | nih.gov |

| Organoboron catalysts | CO₂ / Cyclic Ethers | High productivity, facile catalyst recovery. | rsc.org |

| Bimetallic Nickel complexes | CO₂ / Epoxides | High turnover frequency (TOF up to 7800 h⁻¹), effective at atmospheric CO₂ pressure. | rsc.org |

| Bifunctional Organocatalysts | Epoxides / Anhydrides | High activity and selectivity, precise control over molecular weight. | chinesechemsoc.org |

The principles from these advanced systems, such as the use of bifunctional or bimetallic centers to facilitate monomer insertion and chain propagation, could be adapted to design new catalysts for the dec-1-ene/sulfur dioxide reaction. Such catalysts could offer superior control over the polymerization, moving beyond traditional free-radical initiation and enabling the synthesis of well-defined poly(dec-1-ene sulfone) architectures.

Exploration of Multi-Component Polymerization Systems with Dec-1-ene and Sulfur Dioxide

To expand the functional properties of poly(dec-1-ene sulfone), researchers are exploring the introduction of a third monomer into the polymerization system. This creates a terpolymer, allowing for the fine-tuning of material characteristics such as thermal stability, solubility, and mechanical performance.

The terpolymerization of an α-olefin (like dec-1-ene), sulfur dioxide, and a third functional monomer is a known strategy. researchgate.net Early studies demonstrated the feasibility of creating sulfone terpolymers by reacting α-olefins, allyl chloride, and sulfur dioxide. royalsocietypublishing.org This approach allows for the incorporation of reactive groups (from the allyl chloride) along the polymer backbone, which can be used for subsequent chemical modifications. Similarly, patents describe terpolymers made from sulfur dioxide, an olefin hydrocarbon, and an unsaturated ether, highlighting the versatility of this method. google.com

The rationale for this exploration is well-established in other polymer systems. For example, in the synthesis of CO₂-based polymers, introducing third monomers like lactones or cyclic anhydrides into an epoxide/CO₂ reaction is an effective way to tune the degradation, mechanical, and thermal properties of the final material. rsc.org This multi-component approach can yield a wide array of polymers with tailored properties from a limited set of starting materials. The development of efficient one-pot synthesis methods, as seen in the production of other functional polysulfonates, further points to a trend toward more complex yet streamlined multi-component polymerization processes. rsc.orgresearchgate.net

For the dec-1-ene and sulfur dioxide system, future research will likely focus on:

Identifying suitable third monomers: Investigating a range of vinyl monomers containing functional groups (e.g., hydroxyls, carboxylic acids, esters) that can be incorporated into the polysulfone backbone.

Controlling monomer sequence: Developing catalytic systems that can control the distribution of the third monomer, leading to random, block, or gradient terpolymers.

Evaluating terpolymer properties: Systematically studying how the type and concentration of the third monomer affect the physical and chemical properties of the resulting poly(dec-1-ene sulfone) material.

Expanding the Scope of Functionalized Dec-1-ene Polysulfone Materials

The functionalization of poly(dec-1-ene sulfone) is a critical research area aimed at imparting new properties such as improved hydrophilicity, chemical reactivity for crosslinking, or the ability to attach bioactive molecules. Two primary strategies are being pursued: the polymerization of pre-functionalized monomers and the post-polymerization modification of the existing polymer backbone.

Q & A

Q. What are the standard analytical methods for quantifying sulfur dioxide (SO₂) in experimental settings, and how do their sensitivities compare?

- Methodological Answer : Common methods include titration (e.g., iodine-thiosulfate for SO₂ in wine ), gas chromatography (GC) with flame photometric detection, and UV-Vis spectroscopy (e.g., pararosaniline method). Advanced techniques like Fourier-transform infrared (FTIR) spectroscopy offer real-time monitoring (Table 1, ). Sensitivity varies: titration is cost-effective but less precise (±5% error), while GC and spectrometry achieve sub-ppm detection limits (NIST data ).

Q. What are the critical physical and thermodynamic properties of sulfur dioxide relevant to experimental design?

- Key Properties : SO₂ has a molecular weight of 64.064 g/mol, ionization energy of 12.349 eV, and gas-phase proton affinity of 672.3 kJ/mol . Its electron affinity (1.10 eV) influences reactivity in redox reactions . Boiling point (-10°C) and solubility (9.4 g/100 mL at 20°C) dictate handling protocols (e.g., cold traps for vapor containment ).

Q. How should researchers safely handle and store sulfur dioxide in laboratory settings?

Q. What experimental designs are effective for studying time-dependent changes in SO₂ concentration (e.g., in environmental or food samples)?

Q. Which environmental monitoring techniques are validated for SO₂ detection in air quality studies?

- Approaches : Ground-based sensors (e.g., electrochemical or semiconductor devices ) and satellite remote sensing (e.g., OMI satellite vertical column density measurements ). Cross-validate with EPA-certified reference methods (Table B17 ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in SO₂ concentration data from conflicting analytical methods?

- Resolution Strategy : Perform method validation via spike-recovery tests and inter-laboratory comparisons. Use statistical tools (e.g., ANOVA) to assess systematic errors . Calibrate against NIST-certified standards . For satellite data, apply inverse modeling to reconcile emissions inventories .

Q. What mechanisms govern the interaction between dec-1-ene and sulfur dioxide under oxidative conditions?

- Mechanistic Insights : Dec-1-ene’s hydrogenated oligomers exhibit stability but may react with SO₂ in the presence of oxidizers, forming sulfonates or sulfates . Use FTIR to track S-O bond formation (1700–600 cm⁻¹) or GC-MS to identify volatile byproducts .

Q. What advanced technologies improve detection limits for SO₂ in complex matrices (e.g., biological or atmospheric samples)?

- Emerging Methods : Laser photoelectron spectroscopy (LPES) achieves 0.008 eV precision for electron affinity . Quantum cascade lasers enhance IR absorption sensitivity. For dec-1-ene blends, employ size-exclusion chromatography with sulfur-specific detectors .

Q. How do experimental conditions (e.g., temperature, pH) impact SO₂ stability in multi-phase systems?

Q. How can satellite-derived SO₂ data (e.g., AIRS or OMI) be integrated with ground measurements to refine emission models?

- Integration Framework : Apply data assimilation algorithms (e.g., Kalman filtering) to harmonize vertical column densities with surface monitors . Validate using volcanic plumes as natural point sources (e.g., 2022 Tonga eruption ).

Key Research Challenges

Retrosynthesis Analysis